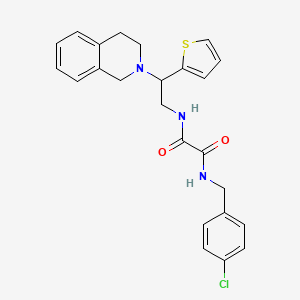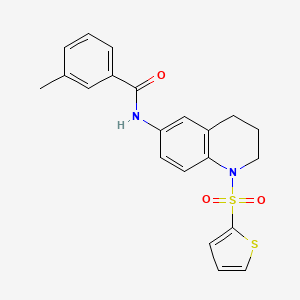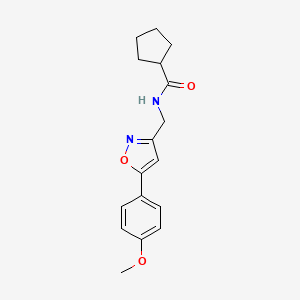
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one nitrogen and one oxygen) in adjacent positions . The isoxazole ring is substituted with a 4-methoxyphenyl group and a methyl group attached to a cyclopentanecarboxamide.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 4-methoxyphenyl group, and the cyclopentanecarboxamide group. These functional groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties .Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Activity and Alzheimer's Disease Treatment : Compounds structurally related to "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" have been developed with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds show potential in decreasing phosphorylation and aggregation of tau proteins, suggesting a neuroprotective activity that could be beneficial for treating Alzheimer's disease. This research highlights the compound's ability to cross the blood-brain barrier, which is crucial for its effectiveness in ameliorating impaired learning and memory associated with Alzheimer's (Hsueh-Yun Lee et al., 2018).
Cytotoxic Activity Against Cancer Cells : Derivatives of "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies provide insight into the potential application of these compounds in developing novel anticancer agents (Ashraf S. Hassan et al., 2014).
Antihyperglycemic Agents : Some derivatives have been identified as candidates for the treatment of diabetes mellitus due to their structure-activity relationship studies indicating potential antidiabetic properties. This underscores the versatility of these compounds in addressing various health conditions beyond their neuroprotective and anticancer applications (M. Nomura et al., 1999).
Organic Synthesis and Chemical Biology
Isoxazolidine Synthesis : The research into the synthesis of isoxazolidines, which are valuable in organic synthesis and drug discovery, includes methods involving derivatives related to "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide". These methodologies highlight the compound's relevance in synthesizing complex molecules that could serve as scaffolds for drug development (Shuklendu D. Karyakarte et al., 2012).
Cycloaddition Reactions : The compound and its derivatives have been utilized in cycloaddition reactions with acetylenic esters, providing a pathway to synthesize pyridine derivatives. This application is significant in the field of chemical biology for the design and synthesis of novel compounds with potential biological activity (Tomoshige Kobayashi et al., 1985).
Future Directions
The study of isoxazole derivatives is a vibrant field due to their diverse biological activities . This particular compound, with its combination of functional groups, could be of interest in various areas, including medicinal chemistry, drug discovery, and materials science. Future research could involve studying its synthesis, properties, and potential applications in more detail.
properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-8-6-12(7-9-15)16-10-14(19-22-16)11-18-17(20)13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVTLSMPMCITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579585.png)
![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)
![N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2579589.png)
![isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2579590.png)
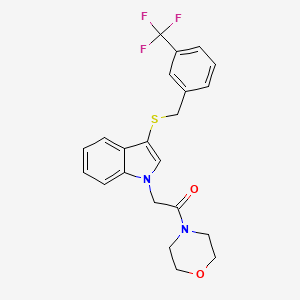
![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)

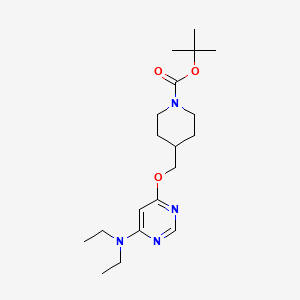
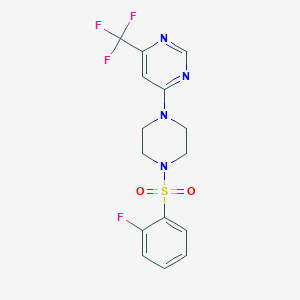
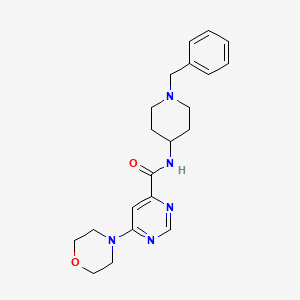
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)
